

Application Note: Structural Confirmation of Pacidamycin 3 using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest		
Compound Name:	Pacidamycin 3	
Cat. No.:	B15566214	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pacidamycins are a class of peptidyl-nucleoside antibiotics produced by Streptomyces coeruleorubidus, which exhibit potent and selective activity against Pseudomonas aeruginosa. [1][2] The unique and complex structure of these molecules, which includes a 3'-deoxyuridine nucleoside, a peptide backbone with non-proteinogenic amino acids, and an enamide linkage, necessitates advanced analytical techniques for unambiguous structural confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such intricate natural products.[1] This application note provides a detailed protocol for the confirmation of the structure of **Pacidamycin 3** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for Pacidamycin 3

The structural confirmation of **Pacidamycin 3** relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for the key structural components of **Pacidamycin 3**.

Table 1: ¹H NMR Spectroscopic Data for **Pacidamycin 3** (in DMSO-d₆)



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Uridine Moiety				
5	5.75	d	8.0	Uracil H-5
6	7.90	d	8.0	Uracil H-6
1'	5.90	d	4.0	Ribose H-1'
2'	4.20	m	Ribose H-2'	
3'α	2.50	m	Ribose H-3'α	_
3'β	2.70	m	Ribose H-3'β	_
4'	4.10	m	Ribose H-4'	_
5'	6.50	d	10.0	Enamide CH
Peptide Backbone				
Ala-1 α-CH	4.30	q	7.0	Alanine-1 α-CH
Ala-1 β-CH₃	1.30	d	7.0	Alanine-1 β-CH₃
m-Tyr-2 α-CH	4.50	m	meta-Tyrosine-2 α-CH	
m-Tyr-2 β-CH₂	2.90, 3.10	m	meta-Tyrosine-2 β-CH ₂	_
DABA-3 α-CH	4.40	m	2,3- Diaminobutyric acid-3 α-CH	_
DABA-3 β-CH	4.00	m	2,3- Diaminobutyric acid-3 β-CH	_
DABA-3 γ-СН₃	1.20	d	6.5	2,3- Diaminobutyric



				acid-3 y-CH₃
Ala-4 α-CH	4.25	q	7.2	Alanine-4 α-CH
Ala-4 β-CH ₃	1.25	d	7.2	Alanine-4 β-CH₃
Trp-5 α-CH	4.60	m	Tryptophan-5 α- CH	
Trp-5 β-CH₂	3.20, 3.40	m	Tryptophan-5 β- CH₂	
Aromatic Residues				
m-Tyr Ar-H	6.70-7.20	m	meta-Tyrosine aromatic protons	
Trp Ar-H	7.00-7.80	m	Tryptophan aromatic protons	
Trp Indole NH	10.85	S	Tryptophan indole NH	

Table 2: ¹³C NMR Spectroscopic Data for **Pacidamycin 3** (in DMSO-d₆)



Atom No.	Chemical Shift (δ, ppm)	Assignment
Uridine Moiety		
2	151.0	Uracil C-2
4	163.5	Uracil C-4
5	102.0	Uracil C-5
6	141.0	Uracil C-6
1'	88.0	Ribose C-1'
2'	70.0	Ribose C-2'
3'	38.0	Ribose C-3'
4'	85.0	Ribose C-4'
5'	125.0	Enamide CH
Peptide Backbone Carbonyls		
Ala-1 CO	173.0	Alanine-1 CO
m-Tyr-2 CO	172.5	meta-Tyrosine-2 CO
DABA-3 CO	171.0	2,3-Diaminobutyric acid-3 CO
Ureido CO	157.0	Ureido CO
Ala-4 CO	174.0	Alanine-4 CO
Trp-5 CO	175.0	Tryptophan-5 COOH
Peptide Backbone Aliphatic		
Ala-1 α-C	50.0	Alanine-1 α-C
Ala-1 β-C	18.0	Alanine-1 β-C
m-Tyr-2 α-C	55.0	meta-Tyrosine-2 α-C
m-Tyr-2 β-C	37.0	meta-Tyrosine-2 β-C
DABA-3 α-C	58.0	2,3-Diaminobutyric acid-3 α-C



DABA-3 β-C	52.0	2,3-Diaminobutyric acid-3 β-C
DABA-3 y-C	16.0	2,3-Diaminobutyric acid-3 γ-C
Ala-4 α-C	49.0	Alanine-4 α-C
Ala-4 β-C	17.5	Alanine-4 β-C
Trp-5 α-C	54.0	Tryptophan-5 α-C
Trp-5 β-C	28.0	Tryptophan-5 β-C
Aromatic Residues		
m-Tyr Ar-C	115.0-158.0	meta-Tyrosine aromatic carbons
Trp Ar-C	110.0-136.0	Tryptophan aromatic carbons

Experimental Protocols

- 1. Sample Preparation
- Weigh approximately 5-10 mg of purified **Pacidamycin 3**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the solution gently until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR Spectroscopy:
 - Pulse Sequence: zg30
 - Solvent: DMSO-d6



• Temperature: 298 K

Spectral Width: 16 ppm

• Number of Scans: 16

Relaxation Delay: 2.0 s

¹³C NMR Spectroscopy:

Pulse Sequence: zgpg30 (proton-decoupled)

Solvent: DMSO-d6

• Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

2D COSY (Correlation Spectroscopy):

Pulse Sequence: cosygpmfqf

o Solvent: DMSO-d6

• Temperature: 298 K

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256

Number of Scans: 8

• 2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Sequence: hsqcedetgpsisp2.3



o Solvent: DMSO-d6

Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 180 ppm

Number of Increments (F1): 256

• Number of Scans: 16

• 2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Sequence: hmbcgplpndqf

Solvent: DMSO-d6

o Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 220 ppm

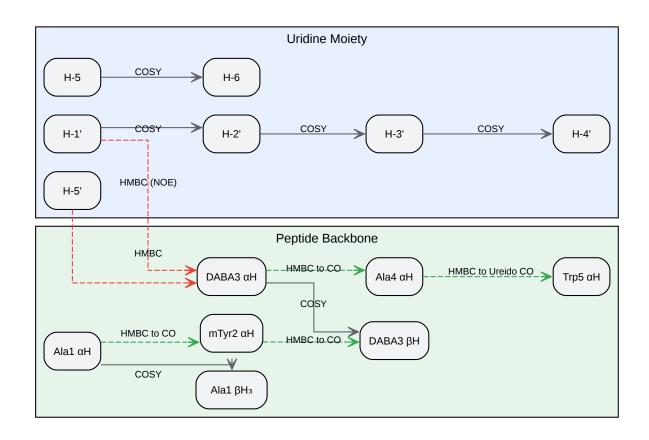
Number of Increments (F1): 256

Number of Scans: 32

Visualization of Structural Elucidation and Workflow

The following diagrams illustrate the logical connections for structure elucidation and the general experimental workflow.

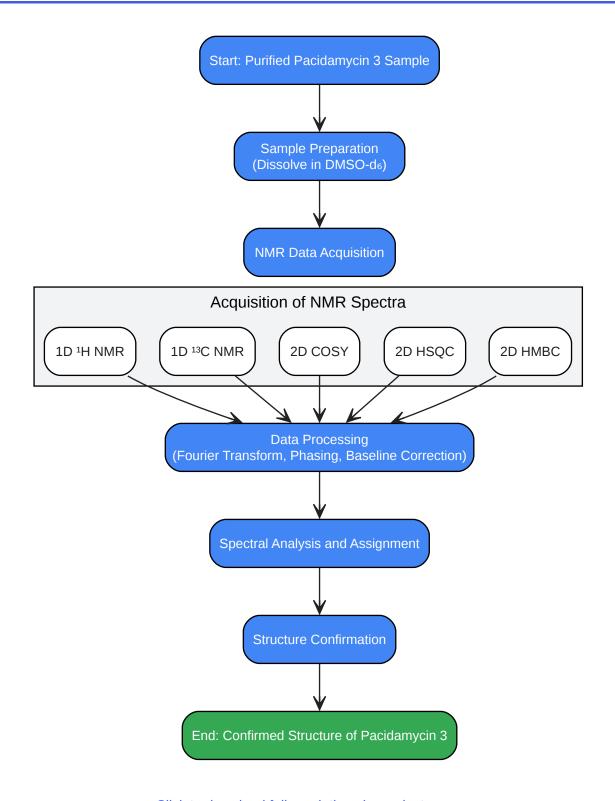




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NMR-based structural connectivity map for Pacidamycin 3.





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Experimental workflow for NMR-based structure confirmation.

Conclusion



The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of complex natural products like **Pacidamycin 3**. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of novel antibiotics. The detailed analysis of ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) allows for the unambiguous assignment of all atoms and the confirmation of the intricate connectivity within the molecule.

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References

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- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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